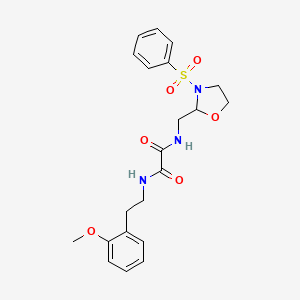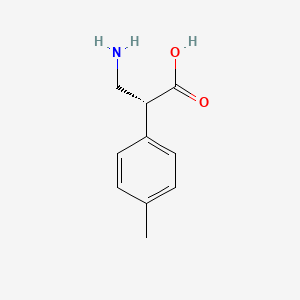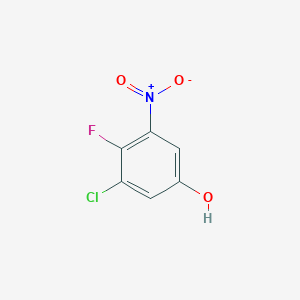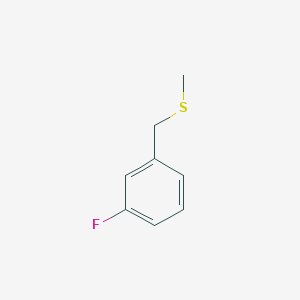![molecular formula C17H23ClN2O2 B2447102 (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411333-31-6](/img/structure/B2447102.png)
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s by Sanofi-Aventis and was approved in 2006 in Europe for the treatment of obesity and related metabolic disorders. However, due to its adverse effects on mental health, it was withdrawn from the market in 2008.
作用機序
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide acts as a competitive antagonist at the CB1 receptor, which is one of the two main types of cannabinoid receptors in the body. By blocking the activation of CB1 receptors by endocannabinoids, (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide can reduce appetite, body weight, and fat accumulation in obese individuals. It can also modulate pain perception, anxiety, and depression by affecting the endocannabinoid system.
Biochemical and Physiological Effects
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has been shown to have several biochemical and physiological effects, including the inhibition of food intake, the reduction of body weight and fat mass, the improvement of insulin sensitivity, the modulation of pain perception, and the reduction of anxiety and depression-like behaviors. However, it can also cause adverse effects such as nausea, vomiting, diarrhea, and psychiatric symptoms.
実験室実験の利点と制限
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and reversibility. It can be used to study the role of the endocannabinoid system in various physiological and pathological conditions, as well as to investigate the effects of cannabinoid receptor antagonists on behavior and metabolism. However, its use is limited by its adverse effects and the potential for off-target effects.
将来の方向性
There are several potential future directions for research on (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide and related compounds. These include the development of novel cannabinoid receptor antagonists with improved selectivity and safety profiles, the investigation of the role of the endocannabinoid system in cancer and other diseases, and the exploration of the therapeutic potential of cannabinoid receptor antagonists in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the mechanisms underlying the adverse effects of (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide and to develop strategies to mitigate them.
合成法
The synthesis of (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide involves several chemical reactions, including the condensation of 4-chlorobenzyl alcohol with 3-hydroxytetrahydrofuran, followed by the reaction of the resulting product with dimethylaminoethyl chloride and 2-bromo-1-phenyl-1-butene. The final step involves the reduction of the double bond to form the desired compound.
科学的研究の応用
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various fields, including obesity, addiction, pain, and cancer. It is known to block the effects of endocannabinoids, which are natural compounds that activate the cannabinoid receptors in the brain and other parts of the body.
特性
IUPAC Name |
(E)-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-20(2)10-3-4-16(21)19-17(9-11-22-13-17)12-14-5-7-15(18)8-6-14/h3-8H,9-13H2,1-2H3,(H,19,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGVCRRKLXEKSD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{3-[(4-chlorophenyl)methyl]oxolan-3-yl}-4-(dimethylamino)but-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2447019.png)

![3-(2-Bromophenyl)-6-(3-(piperidin-1-ylsulfonyl)phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2447021.png)
![1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2447023.png)
![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide](/img/structure/B2447027.png)


![methyl 4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2447031.png)
![1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2447033.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2447034.png)
![[(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2447036.png)

![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)
